![molecular formula C24H32O4P2 B8206939 (2S)-3-tert-butyl-2-[(2S)-3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl]-4-methoxy-2H-1,3-benzoxaphosphole](/img/structure/B8206939.png)
(2S)-3-tert-butyl-2-[(2S)-3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl]-4-methoxy-2H-1,3-benzoxaphosphole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,2’S,3S,3’S)-3,3’-di-tert-butyl-4,4’-dimethoxy-2,2’,3,3’-tetrahydro-2,2’-bibenzo[d][1,3]oxaphosphole is a complex organic compound with the molecular formula C34H36O2P2 This compound is characterized by its unique structure, which includes two oxaphosphole rings connected by a bibenzo bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,2’S,3S,3’S)-3,3’-di-tert-butyl-4,4’-dimethoxy-2,2’,3,3’-tetrahydro-2,2’-bibenzo[d][1,3]oxaphosphole typically involves the following steps:
Formation of the Oxaphosphole Rings: The initial step involves the formation of the oxaphosphole rings through a cyclization reaction. This can be achieved by reacting appropriate phosphine oxides with diols under acidic conditions.
Introduction of tert-Butyl Groups: The tert-butyl groups are introduced via alkylation reactions using tert-butyl halides in the presence of a strong base such as sodium hydride.
Dimethoxy Substitution: The dimethoxy groups are introduced through methylation reactions using methyl iodide and a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(2S,2’S,3S,3’S)-3,3’-di-tert-butyl-4,4’-dimethoxy-2,2’,3,3’-tetrahydro-2,2’-bibenzo[d][1,3]oxaphosphole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to form phosphine oxides.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the oxaphosphole rings to their corresponding phosphines.
Substitution: The tert-butyl and dimethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, diethyl ether, tetrahydrofuran.
Substitution: Sodium hydride, tert-butyl halides, methyl iodide, potassium carbonate.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Compounds with various functional groups replacing the tert-butyl and dimethoxy groups.
科学的研究の応用
Chemistry
In chemistry, (2S,2’S,3S,3’S)-3,3’-di-tert-butyl-4,4’-dimethoxy-2,2’,3,3’-tetrahydro-2,2’-bibenzo[d][1,3]oxaphosphole is used as a ligand in coordination chemistry. Its unique structure allows it to form stable complexes with transition metals, which are useful in catalysis and material science.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, the compound’s derivatives are explored for their therapeutic potential. Research is ongoing to investigate its efficacy in treating various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, (2S,2’S,3S,3’S)-3,3’-di-tert-butyl-4,4’-dimethoxy-2,2’,3,3’-tetrahydro-2,2’-bibenzo[d][1,3]oxaphosphole is used in the synthesis of advanced materials. Its stability and reactivity make it suitable for applications in polymer science and nanotechnology.
作用機序
The mechanism of action of (2S,2’S,3S,3’S)-3,3’-di-tert-butyl-4,4’-dimethoxy-2,2’,3,3’-tetrahydro-2,2’-bibenzo[d][1,3]oxaphosphole involves its interaction with molecular targets such as enzymes and receptors. The compound’s oxaphosphole rings can form coordination bonds with metal ions, influencing enzymatic activity and signal transduction pathways. Additionally, its tert-butyl and dimethoxy groups can modulate the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy in biological systems.
類似化合物との比較
Similar Compounds
(2S,2’S,3S,3’S)-3,3’-di-tert-butyl-4,4’-diphenyl-2,2’,3,3’-tetrahydro-2,2’-bibenzo[d][1,3]oxaphosphole: Similar structure but with diphenyl groups instead of dimethoxy groups.
(2S,2’S,3S,3’S)-3,3’-di-tert-butyl-2,2’-dimethyl-2,2’,3,3’-tetrahydro-4,4’-bibenzo[d][1,3]oxaphosphole: Similar structure but with dimethyl groups instead of dimethoxy groups.
Uniqueness
The uniqueness of (2S,2’S,3S,3’S)-3,3’-di-tert-butyl-4,4’-dimethoxy-2,2’,3,3’-tetrahydro-2,2’-bibenzo[d][1,3]oxaphosphole lies in its combination of tert-butyl and dimethoxy groups, which confer distinct chemical and physical properties
特性
IUPAC Name |
(2S)-3-tert-butyl-2-[(2S)-3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl]-4-methoxy-2H-1,3-benzoxaphosphole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O4P2/c1-23(2,3)29-19-15(25-7)11-9-13-17(19)27-21(29)22-28-18-14-10-12-16(26-8)20(18)30(22)24(4,5)6/h9-14,21-22H,1-8H3/t21-,22-,29?,30?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVPCVNGTJXEQKH-PSTSRGLJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P1C(OC2=C1C(=CC=C2)OC)C3OC4=C(P3C(C)(C)C)C(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)P1[C@H](OC2=C1C(=CC=C2)OC)[C@H]3OC4=C(P3C(C)(C)C)C(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O4P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
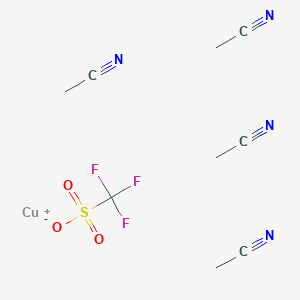
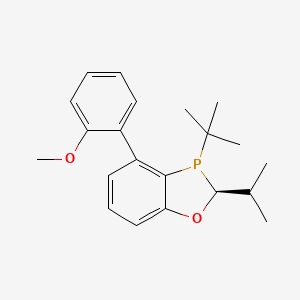
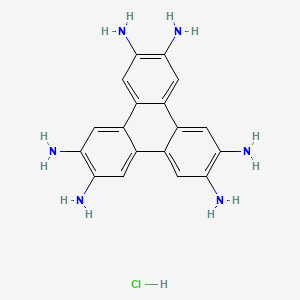
![(S)-1-(3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-4-yl)-2,5-diphenyl-1H-pyrrole](/img/structure/B8206878.png)

![2-[(2R)-3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl]pyridine](/img/structure/B8206886.png)
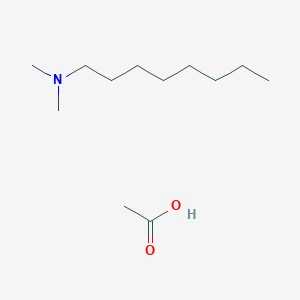
![(1R,4S)-2-bromobicyclo[2.2.1]heptane](/img/structure/B8206896.png)
![(2R)-3-tert-butyl-4-[(2R)-3-tert-butyl-2-propan-2-yl-2H-1,3-benzoxaphosphol-4-yl]-2-propan-2-yl-2H-1,3-benzoxaphosphole](/img/structure/B8206904.png)
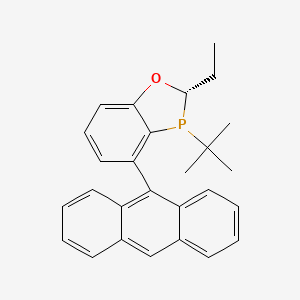
![methyl 3-[(1S,2R)-2-fluorocyclohexyl]-1H-indole-6-carboxylate](/img/structure/B8206925.png)
![(2R)-3-tert-butyl-4-[(2R)-3-tert-butyl-2-ethyl-2H-1,3-benzoxaphosphol-4-yl]-2-ethyl-2H-1,3-benzoxaphosphole](/img/structure/B8206941.png)
![Benzyl (1r,5s)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B8206948.png)
![2-[4-bromo-2-[(E)-[3-[(4-chlorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid](/img/structure/B8206969.png)
